REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.[CH:11]1[CH2:16][CH2:15]C[CH2:13][CH:12]=1.Cl[CH2:18]Cl>>[CH3:10][C:4]1([CH3:18])[CH2:5][C:6]2([CH3:8])[CH:9]([CH:13]3[CH:7]2[CH2:15][CH2:16][CH2:11][CH2:12]3)[C:2](=[O:1])[CH2:3]1
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.217 mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
nitrogen bubbler was added, under nitrogen
|
Type
|
CUSTOM
|
Details
|
After the solution was bubbled with nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
it was irradiated through a Corning 9700 glass
|
Type
|
FILTRATION
|
Details
|
filter for 71/4 hours with an Hanovia 450 watt medium pressure mercury arc
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
At the end of this period, the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled through a short Vigreux-column
|
Type
|
ADDITION
|
Details
|
a mixture of two major isomers in approximately a 3:1 ratio
|
Type
|
CUSTOM
|
Details
|
The two major isomers could be separated by distillation on a spinning band column
|
Name
|
|
Type
|
|
Smiles
|
CC1(CC(C2C3CCCCC3C2(C1)C)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |